Cas no 693233-58-8 (N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide)

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide
- 693233-58-8
- N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- MLS000088886
- N-(3-acetylphenyl)-1-methylsulfonylpiperidine-4-carboxamide
- AKOS000439688
- CHEMBL1321781
- F5139-0414
- SMR000073068
- N-(3-acetylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- HMS2479I21
- VU0043711-6
-
- インチ: 1S/C15H20N2O4S/c1-11(18)13-4-3-5-14(10-13)16-15(19)12-6-8-17(9-7-12)22(2,20)21/h3-5,10,12H,6-9H2,1-2H3,(H,16,19)
- InChIKey: BHEOZVDHMBVDPQ-UHFFFAOYSA-N
- ほほえんだ: S(C)(N1CCC(C(NC2C=CC=C(C(C)=O)C=2)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 324.11437830g/mol
- どういたいしつりょう: 324.11437830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 518
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5139-0414-30mg |
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |
693233-58-8 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5139-0414-3mg |
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |
693233-58-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5139-0414-20μmol |
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |
693233-58-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5139-0414-5μmol |
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |
693233-58-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5139-0414-10μmol |
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |
693233-58-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5139-0414-15mg |
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |
693233-58-8 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5139-0414-2μmol |
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |
693233-58-8 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5139-0414-40mg |
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |
693233-58-8 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5139-0414-100mg |
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |
693233-58-8 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5139-0414-1mg |
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |
693233-58-8 | 1mg |
$54.0 | 2023-09-10 |
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamideに関する追加情報
Introduction to N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide (CAS No. 693233-58-8)
N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide (CAS No. 693233-58-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for further exploration in medicinal applications.
The molecular structure of N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide consists of a piperidine core substituted with an acetylphenyl group and a methanesulfonyl moiety. This arrangement not only contributes to its distinct chemical identity but also opens up possibilities for diverse biological interactions. The presence of the acetyl group and the methanesulfonyl group enhances its potential as a pharmacophore, making it a compelling subject for synthetic modifications and biological evaluations.
In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide has emerged as a compound of interest due to its structural features that mimic known bioactive molecules. Its ability to interact with biological targets at the molecular level makes it a promising candidate for further investigation in the development of new drugs.
The synthesis of N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The process typically begins with the preparation of key intermediates, such as 3-acetylphenylamine and 1-methanesulfonyl-piperidine-4-carboxylic acid, which are then coupled to form the desired product. This synthetic route underscores the importance of precision and control in pharmaceutical chemistry, ensuring that the final product meets the required purity and efficacy standards.
The compound's potential applications extend to various therapeutic areas, including oncology, neurology, and inflammation. Current research is focused on exploring its pharmacological properties and evaluating its efficacy in preclinical models. Preliminary studies have shown that N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide exhibits inhibitory activity against certain enzymes and receptors involved in disease pathways. These findings are particularly intriguing and warrant further investigation to harness its therapeutic potential.
The development of novel drug candidates is a meticulous process that requires interdisciplinary collaboration among chemists, biologists, and pharmacologists. N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide serves as an excellent example of how structural innovation can lead to the discovery of new therapeutic agents. Its unique chemical profile positions it as a valuable tool for studying complex biological mechanisms and identifying new drug targets.
In conclusion, N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide represents a significant advancement in pharmaceutical chemistry. Its structural complexity, synthetic accessibility, and promising biological activity make it a compound of considerable interest. As research continues to uncover its therapeutic potential, it is likely to play a crucial role in the development of next-generation pharmaceuticals.
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